molecular formula C19H17N3O4S2 B2512020 2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-2-(thiophen-2-yl)ethane-1-sulfonamido CAS No. 2097896-51-8

2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-2-(thiophen-2-yl)ethane-1-sulfonamido

Cat. No.: B2512020
CAS No.: 2097896-51-8
M. Wt: 415.48
InChI Key: VZFVTZHVKOYFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-2-(thiophen-2-yl)ethane-1-sulfonamido is a useful research compound. Its molecular formula is C19H17N3O4S2 and its molecular weight is 415.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Reactions and Synthesis

Researchers have developed efficient methods for constructing complex molecules, including furan and thiophene derivatives, via catalytic reactions. For instance, copper/silver-mediated cascade reactions enable the construction of 2-sulfonylbenzo[b]furans, highlighting the utility of such chemical frameworks in organic synthesis (Li & Liu, 2014). Additionally, direct cross-coupling methods facilitated by palladium catalysis have been applied to create diverse aromatic sulfides, including those containing furan and thiophene rings, demonstrating the versatility of these chemical structures in synthesizing valuable compounds for various applications (Qiao, Wei, & Jiang, 2014).

Antimicrobial and Biological Activity

Compounds containing furan, thiophene, and pyrazole moieties have shown promising antimicrobial and biological activities. A study on chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including thiophene and furan, demonstrated significant antimicrobial activities against various bacterial and fungal strains (Hamed et al., 2020). This suggests the potential of incorporating these structures into new antimicrobial agents.

Pharmacological Applications

In pharmacological research, furan and thiophene derivatives have been explored for their potential drug-like properties. Docking studies and pharmacological evaluations have identified compounds with significant binding affinity towards enzymes involved in inflammatory pathways, such as cyclooxygenase-2 and lipoxygenase (Sekhar et al., 2009). These findings indicate the relevance of such chemical structures in designing novel anti-inflammatory and antithrombotic drugs.

Materials Science Applications

In the field of materials science, the functionalization of polymers through reactions with compounds containing furan, thiophene, and sulfonamide groups has been explored. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including sulfonamide derivatives, to enhance their properties for potential medical applications (Aly & El-Mohdy, 2015).

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c23-19(15-8-11-26-13-15,18-3-1-12-27-18)14-21-28(24,25)17-6-4-16(5-7-17)22-10-2-9-20-22/h1-13,21,23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFVTZHVKOYFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.